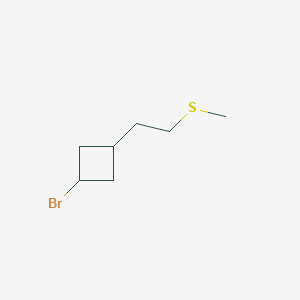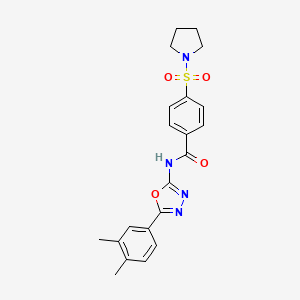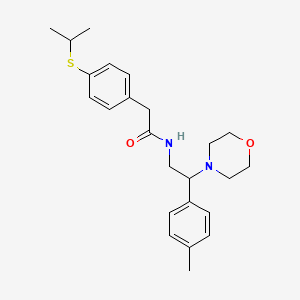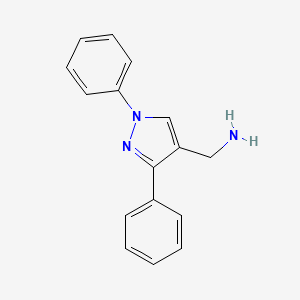
(5-Phenoxypyridin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Phenoxypyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1955531-07-3 . It has a molecular weight of 273.16 and its IUPAC Name is this compound .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H12N2O.2ClH/c13-8-10-6-7-12 (9-14-10)15-11-4-2-1-3-5-11;;/h1-7,9H,8,13H2;2*1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Applications De Recherche Scientifique
Biased Agonism and Antidepressant-like Activity
- A study by Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds related to (5-Phenoxypyridin-2-yl)methanamine dihydrochloride, as biased agonists of serotonin 5-HT1A receptors. They discovered a high affinity for the 5-HT1A receptor and significant antidepressant-like activity in rat models, suggesting potential for antidepressant drug development (Sniecikowska et al., 2019).
Antibacterial and Antifungal Activity
- Rao et al. (2013) synthesized a derivative of (5-Phenoxypyridin-2-yl)methanamine and evaluated its antibacterial and antifungal properties. The compound displayed acceptable results in these applications, indicating its potential in antimicrobial research (Rao et al., 2013).
Photocytotoxicity in Cancer Treatment
- Basu et al. (2015) investigated iron(III) complexes of pyridoxal Schiff bases, including those related to this compound, for their uptake in cancer cells and photocytotoxicity. The study found that these complexes exhibited remarkable photocytotoxicity in various cancer cells, suggesting a role in targeted cancer therapy (Basu et al., 2015).
Bone Formation Enhancement
- Pelletier et al. (2009) discovered a compound related to (5-Phenoxypyridin-2-yl)methanamine that acts as an agonist for the Wnt beta-catenin cellular messaging system. This compound demonstrated a dose-dependent increase in trabecular bone formation in animal models, suggesting its use in treating bone disorders (Pelletier et al., 2009).
Herbicidal Applications
- Fujikawa et al. (1970) studied various phenoxypyridines, including structures akin to (5-Phenoxypyridin-2-yl)methanamine, for their herbicidal activities. The study indicated that certain phenoxypyridines, particularly those with 2-phenoxypyridine structures, showed promising herbicidal potential (Fujikawa et al., 1970).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
(5-phenoxypyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c13-8-10-6-7-12(9-14-10)15-11-4-2-1-3-5-11;;/h1-7,9H,8,13H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYKUERONNAIFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(C=C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2380537.png)
![N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2380538.png)
![Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2380539.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B2380541.png)
![1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2380542.png)


![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2380548.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2380552.png)
![2-[[oxo-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B2380553.png)
